Synthesis and Characterization of U-47700-d6 for Use as an Analytical Standard: A Technical Guide
Synthesis and Characterization of U-47700-d6 for Use as an Analytical Standard: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the deuterated synthetic opioid, U-47700-d6. As the landscape of novel psychoactive substances (NPS) continues to evolve, the need for high-purity, well-characterized analytical standards is paramount for forensic, clinical, and research laboratories. This document details a robust synthetic pathway for U-47700-d6, outlines a suite of analytical techniques for its structural confirmation and purity assessment, and demonstrates its utility as an internal standard in quantitative mass spectrometric assays. The methodologies and insights presented herein are intended to support researchers, scientists, and drug development professionals in the accurate detection and quantification of U-47700.
Introduction: The Critical Role of Deuterated Standards in NPS Analysis
The emergence of potent synthetic opioids such as U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide) on the illicit drug market presents significant challenges for public health and safety.[1][2][3] Developed in the 1970s by Upjohn as a potential analgesic, U-47700 is a selective µ-opioid receptor agonist with a potency approximately 7.5 times that of morphine in animal models.[2][4] Its clandestine production and distribution have been linked to numerous overdose incidents worldwide.[5][6]
Accurate and precise quantification of U-47700 in complex biological matrices is essential for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[7][8] The gold standard for quantitative LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10]
A SIL-IS, such as U-47700-d6, is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[11] The ideal SIL-IS co-elutes with the analyte, experiencing the same ionization suppression or enhancement effects in the mass spectrometer source, thereby providing a more accurate and precise measurement of the analyte's concentration.[9] This guide focuses on the synthesis and characterization of U-47700-d6, a hexadeuterated analog of U-47700, designed to serve as a reliable internal standard for the quantitative analysis of U-47700.
Synthesis of U-47700-d6
The synthesis of U-47700-d6 is a multi-step process that requires careful control of reaction conditions to ensure high purity and isotopic enrichment. The synthetic strategy involves the preparation of two key precursors: deuterated (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane and 3,4-dichlorobenzoyl chloride, followed by their coupling to form the final product.
Synthesis of Precursors
2.1.1. (1R,2R)-N,N,N'-trimethyl-d6-1,2-diaminocyclohexane
The synthesis of the deuterated diamine precursor begins with commercially available (1R,2R)-(-)-1,2-diaminocyclohexane. The deuterated methyl groups are introduced via reductive amination using deuterated formaldehyde and a suitable reducing agent, or through direct methylation with a deuterated methylating agent like deuterated methyl iodide. A common and effective method involves the use of deuterated paraformaldehyde and formic acid (Leuckart-Wallach reaction) or sodium borohydride. For the synthesis of the trimethylated product, a stepwise approach is necessary.
2.1.2. 3,4-Dichlorobenzoyl chloride
This precursor is synthesized from 3,4-dichlorobenzoic acid. The carboxylic acid is converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[12][13][14]
Proposed Synthetic Pathway for U-47700-d6
The following is a detailed, step-by-step proposed synthesis for U-47700-d6, based on established chemical principles and published syntheses of U-47700 and related compounds.[15][16]
Step 1: Synthesis of (1R,2R)-N-methyl-1,2-diaminocyclohexane
(1R,2R)-(-)-1,2-Diaminocyclohexane is reacted with one equivalent of a suitable methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base to yield the mono-methylated product.
Step 2: Synthesis of (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane
The mono-methylated product from Step 1 is further methylated to introduce a second methyl group, yielding (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane.
Step 3: Deuteromethylation to form (1R,2R)-N,N'-dimethyl-N'-methyl-d3-1,2-diaminocyclohexane
The secondary amine of (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane is then reacted with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), to introduce the first three deuterium atoms.
Step 4: Final Deuteromethylation to form (1R,2R)-N-methyl-d3-N'-dimethyl-d3-1,2-diaminocyclohexane
The remaining secondary amine is methylated with another equivalent of methyl-d3 iodide to yield the fully deuterated diamine precursor.
Step 5: Synthesis of 3,4-Dichlorobenzoyl chloride
3,4-Dichlorobenzoic acid is refluxed with an excess of thionyl chloride until the evolution of HCl gas ceases. The excess thionyl chloride is removed by distillation to yield crude 3,4-dichlorobenzoyl chloride, which can be purified by vacuum distillation.
Step 6: Coupling Reaction to Yield U-47700-d6
The deuterated diamine precursor from Step 4 is dissolved in an aprotic solvent, such as dichloromethane, and cooled in an ice bath. 3,4-Dichlorobenzoyl chloride, dissolved in the same solvent, is added dropwise to the solution. A tertiary amine base, such as triethylamine, is added to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature until completion.
Step 7: Work-up and Purification
The reaction mixture is washed with water, a dilute solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield U-47700-d6 as a solid.
Caption: Synthetic workflow for U-47700-d6.
Characterization of U-47700-d6
The synthesized U-47700-d6 must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound and assessing its isotopic purity.
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High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For U-47700-d6 (C₁₆H₁₆D₆Cl₂N₂O), the expected monoisotopic mass is approximately 334.1485 amu.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural information by fragmenting the molecule and analyzing the resulting product ions. This fragmentation pattern should be consistent with the known structure of U-47700, with mass shifts corresponding to the deuterated methyl groups. A known precursor ion for U-47700-d6 is m/z 335.2, which fragments to product ions including m/z 284.0 and 172.9.[17][18]
| Parameter | U-47700 | U-47700-d6 |
| Molecular Formula | C₁₆H₂₂Cl₂N₂O | C₁₆H₁₆D₆Cl₂N₂O |
| Monoisotopic Mass | 328.1109 amu | 334.1485 amu |
| Precursor Ion (m/z) | 329.1 | 335.2 |
| Product Ions (m/z) | 284.1, 173.0 | 284.0, 172.9 |
Table 1: Comparison of Mass Spectrometric Data for U-47700 and U-47700-d6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of a molecule and confirming the location of the deuterium labels.
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¹H NMR: The ¹H NMR spectrum of U-47700-d6 will be similar to that of U-47700, with the key difference being the absence of signals corresponding to the N-methyl protons. The integration of the remaining proton signals should be consistent with the number of protons in the molecule. The known ¹H-NMR data for U-47700 in MeOD shows signals for the N-methyl groups at approximately 2.99, 2.96, and 2.93 ppm.[19] These signals will be absent in the spectrum of U-47700-d6.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated methyl carbons will be observed as multiplets due to coupling with deuterium, and their chemical shifts may be slightly different from the corresponding non-deuterated carbons.
-
²H NMR: A ²H NMR spectrum will show a signal for the deuterium atoms, confirming their presence in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of U-47700-d6 is expected to be very similar to that of U-47700, with the primary difference being the C-D stretching vibrations, which appear at a lower frequency (around 2000-2250 cm⁻¹) than C-H stretching vibrations (around 2800-3000 cm⁻¹).
Chromatographic Purity
The purity of the synthesized U-47700-d6 should be assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). The compound should appear as a single, sharp peak, and the purity should be ≥98% as determined by peak area integration.
Application as an Analytical Standard
U-47700-d6 is intended for use as an internal standard in the quantitative analysis of U-47700 by LC-MS/MS or GC-MS.[20] The following section outlines a general protocol for the validation of an analytical method using U-47700-d6.
Method Validation Protocol
A robust analytical method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[21] The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve should be prepared with at least five non-zero calibrators.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Matrix Effects: The effect of co-eluting substances from the sample matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte and internal standard in the sample matrix under various storage conditions.
Experimental Workflow for Quantitative Analysis
Caption: General workflow for the quantitative analysis of U-47700.
Protocol:
-
Sample Preparation: A known volume or weight of the biological sample is aliquoted.
-
Internal Standard Spiking: A known amount of U-47700-d6 working solution is added to each sample, calibrator, and quality control.
-
Extraction: The analytes are extracted from the matrix using a suitable technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analytes are separated chromatographically and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of U-47700 in the sample by interpolation from the calibration curve.
Conclusion
The synthesis and rigorous characterization of U-47700-d6 are crucial for its use as a reliable analytical standard. This technical guide has provided a detailed proposed synthetic pathway, a comprehensive characterization scheme, and a framework for its application in quantitative analytical methods. The availability of high-purity, well-characterized deuterated internal standards like U-47700-d6 is indispensable for the forensic and clinical laboratories tasked with the monitoring and control of novel psychoactive substances. By enabling accurate and precise quantification, these standards contribute significantly to our understanding of the prevalence and impact of these emerging drugs of abuse.
References
-
ARKAT USA, Inc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(viii), 4-11. [Link]
-
Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161–3196. [Link]
-
eScholarship, University of California. (n.d.). LC/MS Method Validation for Quantitative Analysis of Additional Opioids in Blood and Urine Samples at the Sacramento County District Attorney's Laboratory of Forensic Services. [Link]
- Google Patents. (n.d.).
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]
-
MDPI. (2023, February 25). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. [Link]
-
MDPI. (2025, February 28). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). U-47700. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]
-
American Laboratory. (2015, June 15). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. [Link]
-
Frontiers. (2023, July 9). Development of a vaccine against the synthetic opioid U-47700. [Link]
-
ACS Publications. (2024, October 15). Highly Chemoselective Synthesis of α, α-Dideuterio Amines by the Reductive Deuteration of Thioamides Using Mild SmI2–D2O. [Link]
-
ResearchGate. (n.d.). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots. [Link]
-
ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. [Link]
-
Scribd. (2023, June 22). U-47700: A Potent Synthetic Opioid's Impact. [Link]
-
ResearchGate. (n.d.). 1H-NMR (MeOD) analysis of the U-47700 powder including signals related.... [Link]
-
WOSU Public Media. (2016, May 9). How Synthetic Drugs Like U-47700 Hit The Market. [Link]
-
The Center for Forensic Science Research & Education. (2021, December 16). Naphthyl-U-47700. [Link]
-
The Center for Forensic Science Research & Education. (2020, November 23). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. [Link]
-
ResearchGate. (n.d.). The synthesis of U-47700 Hapten. [Link]
-
National Center for Biotechnology Information. (2025, January 2). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. [Link]
-
Semantic Scholar. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. [Link]
-
ACS Publications. (2021, January 25). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. [Link]
-
PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. [Link]
-
SpringerLink. (n.d.). N‐desmethyl‐U‐47700 and N,N‐didesmethyl‐U. [Link]
-
The Wall Street Journal. (2016, November 4). This Is U-47700, Once a Lab Experiment, Now a Killer Opioid. [Link]
-
National Center for Biotechnology Information. (n.d.). U-47700: An Emerging Threat. [Link]
-
Journal of Analytical Toxicology. (n.d.). Analysis of U-47700, a novel synthetic opioid, in human urine by LC-MS-MS and LC-QToF. [Link]
-
ResearchGate. (n.d.). Investigation of the μ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U‐47700, isopropyl U‐47700, U‐49900, U‐47931E, N‐methyl U‐47931E, U‐51754, U‐48520 and U‐48800. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. akleg.gov [akleg.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. wosu.org [wosu.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. U-47700 | C16H22Cl2N2O | CID 71719125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. EP0057844B1 - Process for the preparation of polychlorobenzoyl chlorides - Google Patents [patents.google.com]
- 12. 3,4-Dichlorobenzoyl chloride | 3024-72-4 [chemicalbook.com]
- 13. 3,4-二氯苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3,4-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 15. Frontiers | Development of a vaccine against the synthetic opioid U-47700 [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. LC/MS Method Validation for Quantitative Analysis of Additional Opioids in Blood and Urine Samples at the Sacramento County District Attorney’s Laboratory of Forensic Services [escholarship.org]
